N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is an organic compound characterized by a benzamide core substituted with a benzyl group, a methyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Benzylation and Methylation: The benzyl and methyl groups are introduced through alkylation reactions. Benzyl chloride and methyl iodide are common reagents used for these steps.
Amide Bond Formation: The final step involves the formation of the amide bond between the tetrazole-substituted benzene and the benzyl-methyl amine. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the amide bond or the tetrazole ring. Lithium aluminum hydride is a typical reducing agent used in these reactions.
Substitution: The aromatic ring and the tetrazole ring can undergo electrophilic and nucleophilic substitution reactions. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like iron(III) chloride.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde, or benzoic acid derivatives.
Reduction: Amine derivatives or reduced tetrazole rings.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of tetrazole derivatives.
Medicine
Medicinally, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological receptors, making it a candidate for further investigation in drug discovery programs.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl and methyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methylbenzamide: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity and biological activity.
N-benzyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide: Similar structure but without the methyl group on the nitrogen, which can affect its pharmacokinetic properties.
N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide: Lacks the benzyl group, potentially reducing its lipophilicity and membrane permeability.
Uniqueness
N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of both benzyl and methyl groups along with the tetrazole ring. This combination provides a balance of lipophilicity and reactivity, making it a versatile compound for various applications in research and industry.
Biological Activity
N-benzyl-N-methyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H17N5O
- Molecular Weight : 307.35 g/mol
- CAS Number : 1324075-50-4
Property | Value |
---|---|
Molecular Formula | C17H17N5O |
Molecular Weight | 307.35 g/mol |
CAS Number | 1324075-50-4 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly through its action against various cancer cell lines. The compound demonstrates significant cytotoxicity, with IC50 values indicating potent activity against leukemia and solid tumor cells.
-
Cytotoxicity Studies :
- The compound exhibited an IC50 of approximately 56.4 nM against K-562 leukemia cells and similar potency against melanoma UACC-62 cells, showcasing its effectiveness at nanomolar concentrations .
- A structure-activity relationship analysis revealed that modifications to the tetrazole ring can enhance anticancer activity, suggesting that the bioisosteric replacement of triazole with tetrazole may increase efficacy .
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial effects:
- Antibacterial and Antifungal Activity : Preliminary studies indicate that derivatives of tetrazole compounds exhibit antibacterial activity against various strains, including MRSA and fungi such as Candida albicans. These findings suggest potential applications in treating infections resistant to conventional antibiotics .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific functional groups significantly impacts the biological activity of this compound:
Modification | Effect on Activity |
---|---|
Presence of Tetrazole | Enhanced anticancer potency |
Electron-withdrawing groups | Increased lipophilicity and activity against bacteria |
The incorporation of electron-withdrawing groups has been shown to improve the overall biological efficacy by enhancing solubility and bioavailability.
Study on Leukemia Cells
A notable study focused on the effects of this compound on K-562 leukemia cells demonstrated:
- Cytotoxic Effects : The compound led to a significant reduction in cell viability at low concentrations.
- Apoptotic Induction : Morphological assessments indicated typical apoptotic features, such as cell shrinkage and nuclear fragmentation.
Comparative Analysis with Other Compounds
In comparative studies with related compounds, N-benzyl-N-methyl derivatives showed superior activity against various cancer lines when compared to traditional chemotherapeutics. This highlights the potential for developing more effective treatments with fewer side effects.
Properties
Molecular Formula |
C17H17N5O |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-benzyl-N-methyl-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H17N5O/c1-13-18-19-20-22(13)16-10-6-9-15(11-16)17(23)21(2)12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3 |
InChI Key |
KNGINPYZWULIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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